molecular formula C12H19N3O2S2 B14726066 1-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea CAS No. 7143-94-4

1-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea

Katalognummer: B14726066
CAS-Nummer: 7143-94-4
Molekulargewicht: 301.4 g/mol
InChI-Schlüssel: FSTQPGANNIDOBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea is a chemical compound that belongs to the class of sulfonamides. It is characterized by the presence of a butyl group, a methylphenyl group, and a sulfonylamino group attached to a thiourea backbone. This compound has various applications in scientific research and industry due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea typically involves the reaction of 1-butylthiourea with 4-methylbenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

1-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield .

Wissenschaftliche Forschungsanwendungen

1-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl and thiourea functionalities into target molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, while the thiourea moiety can interact with metal ions and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea can be compared with other sulfonamide and thiourea derivatives:

Eigenschaften

CAS-Nummer

7143-94-4

Molekularformel

C12H19N3O2S2

Molekulargewicht

301.4 g/mol

IUPAC-Name

1-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea

InChI

InChI=1S/C12H19N3O2S2/c1-3-4-9-13-12(18)14-15-19(16,17)11-7-5-10(2)6-8-11/h5-8,15H,3-4,9H2,1-2H3,(H2,13,14,18)

InChI-Schlüssel

FSTQPGANNIDOBS-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC(=S)NNS(=O)(=O)C1=CC=C(C=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.